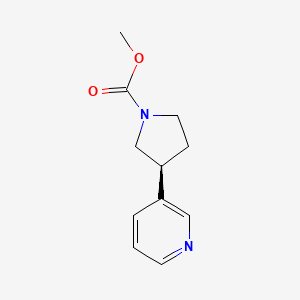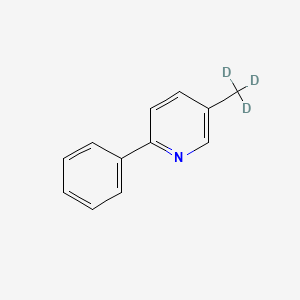
5-(Methyl-d3)-2-phenylpyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Methyl-d3)-2-phenylpyridine: is a deuterated analog of 2-phenylpyridine, where the methyl group at the 5-position is replaced with a trideuteromethyl group. This compound is of interest due to its unique isotopic labeling, which can be useful in various scientific research applications, particularly in the fields of chemistry and biology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Methyl-d3)-2-phenylpyridine typically involves the introduction of a trideuteromethyl group into the pyridine ring. One common method involves the reaction of 2-phenylpyridine with a deuterated methylating agent such as trideuteromethyl iodide (CD3I) in the presence of a base like potassium carbonate (K2CO3). The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the methylation process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product may involve techniques such as column chromatography and recrystallization to ensure high purity .
Chemical Reactions Analysis
Types of Reactions
5-(Methyl-d3)-2-phenylpyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert the pyridine ring to piperidine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl and pyridine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under various conditions.
Major Products Formed
Oxidation: Pyridine N-oxides.
Reduction: Piperidine derivatives.
Substitution: Halogenated or nucleophile-substituted phenylpyridines.
Scientific Research Applications
5-(Methyl-d3)-2-phenylpyridine has several scientific research applications:
Chemistry: Used as a labeled compound in mechanistic studies to trace reaction pathways and intermediates.
Biology: Employed in metabolic studies to understand the fate of pyridine derivatives in biological systems.
Medicine: Investigated for its potential use in drug development and pharmacokinetic studies.
Industry: Utilized in the synthesis of deuterated drugs and as a standard in analytical chemistry .
Mechanism of Action
The mechanism of action of 5-(Methyl-d3)-2-phenylpyridine involves its interaction with various molecular targets and pathways. The deuterium atoms in the trideuteromethyl group can influence the compound’s metabolic stability and reaction kinetics. This isotopic effect can lead to differences in the compound’s behavior compared to its non-deuterated analogs. The specific molecular targets and pathways depend on the context of its application, such as enzyme interactions in biological systems or catalytic processes in chemical reactions .
Comparison with Similar Compounds
Similar Compounds
2-Phenylpyridine: The non-deuterated analog of 5-(Methyl-d3)-2-phenylpyridine.
Methyl tert-butyl ether: Another compound with a methyl group, used for comparison in terms of reactivity and applications.
1,2,4-(Methyl-D3)-trimethylbenzene: A deuterated aromatic compound used in similar research contexts.
Ricinine-(methyl-d3): A deuterated pyridine derivative with applications in analytical chemistry.
Uniqueness
The uniqueness of this compound lies in its isotopic labeling, which provides distinct advantages in research applications. The presence of deuterium atoms can enhance the compound’s stability and alter its reaction kinetics, making it a valuable tool in studies requiring precise tracking and analysis of chemical and biological processes .
Properties
Molecular Formula |
C12H11N |
|---|---|
Molecular Weight |
172.24 g/mol |
IUPAC Name |
2-phenyl-5-(trideuteriomethyl)pyridine |
InChI |
InChI=1S/C12H11N/c1-10-7-8-12(13-9-10)11-5-3-2-4-6-11/h2-9H,1H3/i1D3 |
InChI Key |
ZYLPQYYLLRBVOK-FIBGUPNXSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C1=CN=C(C=C1)C2=CC=CC=C2 |
Canonical SMILES |
CC1=CN=C(C=C1)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[Chloro(phenyl)methyl]-4-(trifluoromethoxy)benzene](/img/structure/B13986670.png)
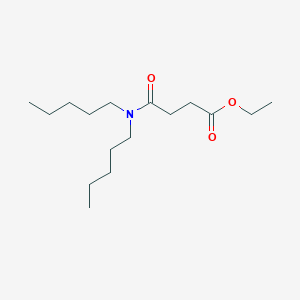
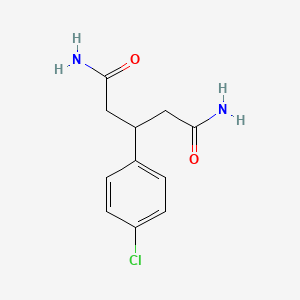
![tert-Butyl 5-azaspiro[2.3]hexane-5-carboxylate](/img/structure/B13986683.png)
![1,1-Dimethylethyl 4-[[[(4-bromophenyl)amino]carbonyl]methylamino]-1-piperidinecarboxylate](/img/structure/B13986690.png)
![4-[2-(1h-Indol-3-ylacetyl)hydrazinyl]-4-oxobutanoic acid](/img/structure/B13986694.png)
![4-[(4-Ethenylphenyl)methoxy]-2-hydroxybenzoic acid](/img/structure/B13986700.png)
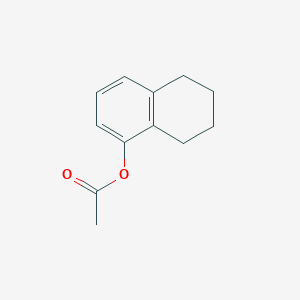
![4-[(5-hexyl-2,4-dihydroxyphenyl)diazenyl]-N-(4-methylpyrimidin-2-yl)benzenesulfonamide](/img/structure/B13986706.png)
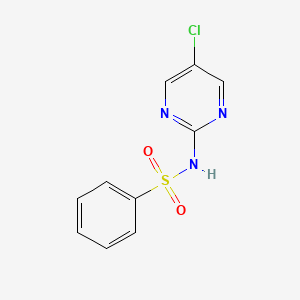
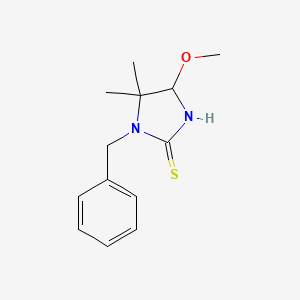
![3-Methylbenzo[B]thiophene-5-carbaldehyde](/img/structure/B13986725.png)
